N-去甲基洛哌丁

描述

Synthesis Analysis

The synthesis of N-Didesmethyl Loperamide and related compounds, like N-Desmethyl-loperamide, involves complex chemical pathways. For instance, a high-yield route to synthesize the P-glycoprotein radioligand [11C]N-desmethyl-loperamide and its parent radioligand [11C]loperamide has been reported, starting from α,α-diphenyl-γ-butyrolactone and 4-(4-chlorophenyl)-4-hydroxypiperidine through multiple steps with varying yields (Wang, Gao, & Zheng, 2013).

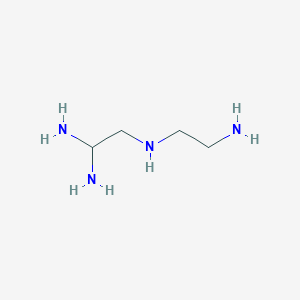

Molecular Structure Analysis

The molecular structure of N-Didesmethyl Loperamide and its interactions, particularly with human cardiac ion channels, is of significant interest. For instance, N-Desmethyl Loperamide, a close structural relative, shows high affinity inhibition of the human ether-a-go-go-related gene (hERG) cardiac K+ channel, indicating a potentially different interaction with the channel compared to Loperamide (Vaz, Kang, Luo, & Rampe, 2017).

Chemical Reactions and Properties

Loperamide and its derivatives undergo several biotransformation reactions, including N-dealkylation to N-desmethylloperamide as the principal metabolic fate, and further reactions leading to N-desmethylloperamide's formation of potentially neurotoxic pyridinium species (Kalgutkar & Nguyen, 2004). These reactions underscore the importance of understanding the chemical properties of Loperamide derivatives for safety and efficacy assessments.

Physical Properties Analysis

The physical properties of N-Didesmethyl Loperamide, such as solubility, melting point, and stability, are crucial for its formulation and therapeutic application. While specific studies on N-Didesmethyl Loperamide's physical properties are scarce, research on Loperamide has shown that its solid dispersions exhibit complete amorphization under certain conditions, affecting its bioavailability and therapeutic effectiveness (Weuts et al., 2004).

Chemical Properties Analysis

The chemical properties, including reactivity, stability under various conditions, and interactions with biological molecules, are integral to the pharmacological profile of N-Didesmethyl Loperamide. Studies on Loperamide have revealed its metabolic pathways and interaction with P-glycoprotein transporters, offering insights into its mechanism of action and potential for adverse effects (Kannan et al., 2010).

科学研究应用

心脏毒性研究:它被用于研究高剂量洛哌丁对心脏的毒性影响,可能导致心脏毒性(Teigeler et al., 2019)。

PET成像:N-去甲基洛哌丁被用于PET成像,以评估血脑屏障上外流转运蛋白的活性,特别是针对P-糖蛋白(Kannan et al., 2010)。

hERG心脏K+通道研究:这种化合物是人类ether-a-go-go相关基因(hERG)心脏K+通道的较弱抑制剂,与洛哌丁相比,但可能导致洛哌丁滥用引起的心脏毒性(Vaz et al., 2017)。

抗腹泻特性:洛哌丁,N-去甲基洛哌丁的母化合物,影响离子传输和分泌,从而具有抗腹泻特性(Hughes et al., 1982)。

抗肿瘤活性:洛哌丁通过诱导细胞凋亡和导致G2/M期细胞周期阻滞显示出抗肿瘤活性(Gong et al., 2012)。

儿童腹泻治疗:洛哌丁可能是治疗3岁以上轻度脱水的儿童的有用辅助手段(Li et al., 2007)。

心律失常风险:洛哌丁是一种强效hERG通道阻滞剂,可以延长动作电位持续时间,暗示洛哌丁与扭转性室性心动过速病例之间存在因果关系(Klein et al., 2016)。

胃肠运动功能:高剂量洛哌丁可能影响胃肠运动功能和恶心样行为(Vera et al., 2019)。

肠道内液体分布:洛哌丁和硅油酸甲酯通过影响小肠和大肠的传输和液体含量,提高抗腹泻药物的疗效(Placidi et al., 2012)。

钙内流研究:洛哌丁对由内质网钙耗竭引起的细胞容量性钙内流具有显著的刺激作用(Daly & Harper, 2000)。

未来方向

属性

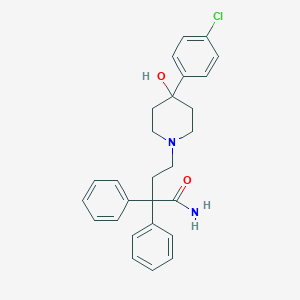

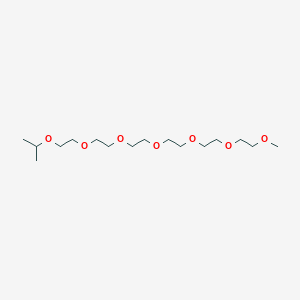

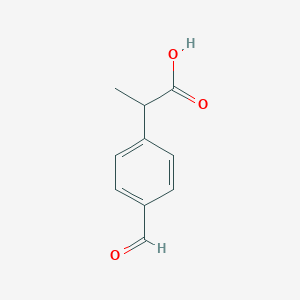

IUPAC Name |

4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29ClN2O2/c28-24-13-11-21(12-14-24)26(32)15-18-30(19-16-26)20-17-27(25(29)31,22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-14,32H,15-20H2,(H2,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXJHDOGGBLQFRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCC(C3=CC=CC=C3)(C4=CC=CC=C4)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10648790 | |

| Record name | 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Didesmethyl Loperamide | |

CAS RN |

66164-06-5 | |

| Record name | 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Debenzoyl-7,10-bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III](/img/structure/B27127.png)

![7,10-Bis[O-(triethylsilyl)]-10-deacetyl Baccatin III](/img/structure/B27129.png)

![Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate](/img/structure/B27132.png)

![5-Amino-2-(hexylthio)thiazolo[5,4-d]pyrimidine](/img/structure/B27149.png)